2-({[(Benzyloxy)carbonyl]amino}oxy)propanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-({[(Benzyloxy)carbonyl]amino}oxy)propanoic acid is an alanine derivative. It is a compound of interest in various scientific fields due to its unique chemical structure and properties. This compound is primarily used in research settings, particularly in the synthesis of peptides and proteins .
Vorbereitungsmethoden
The synthesis of 2-({[(Benzyloxy)carbonyl]amino}oxy)propanoic acid typically involves the reaction of (2R)-2-(amino)propanoic acid with benzyl chloroformate in the presence of sodium hydroxide. The reaction is carried out at 0°C and maintained for 3 hours at room temperature . This method ensures the formation of the desired compound with high purity.
Analyse Chemischer Reaktionen
2-({[(Benzyloxy)carbonyl]amino}oxy)propanoic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different products.
Reduction: It can also be reduced using appropriate reducing agents.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions
Wissenschaftliche Forschungsanwendungen
2-({[(Benzyloxy)carbonyl]amino}oxy)propanoic acid has several applications in scientific research:
Wirkmechanismus
The mechanism of action of 2-({[(Benzyloxy)carbonyl]amino}oxy)propanoic acid involves its interaction with specific molecular targets and pathways. As an alanine derivative, it influences the secretion of anabolic hormones and provides fuel during exercise. It also plays a role in mental performance during stress-related tasks and prevents exercise-induced muscle damage .
Vergleich Mit ähnlichen Verbindungen
2-({[(Benzyloxy)carbonyl]amino}oxy)propanoic acid is unique compared to other similar compounds due to its specific structure and properties. Similar compounds include:
- (2S)-2-amino-3-(phenylamino)propanoic acid
- (2R)-2-[(4-chlorobenzoyl)amino]propanoic acid
- 3-(3-amino-4-propoxyphenyl)propanoic acid These compounds share some structural similarities but differ in their functional groups and specific applications .
Eigenschaften
Molekularformel |
C11H13NO5 |
---|---|
Molekulargewicht |
239.22 g/mol |
IUPAC-Name |
2-(phenylmethoxycarbonylaminooxy)propanoic acid |
InChI |
InChI=1S/C11H13NO5/c1-8(10(13)14)17-12-11(15)16-7-9-5-3-2-4-6-9/h2-6,8H,7H2,1H3,(H,12,15)(H,13,14) |
InChI-Schlüssel |
KCVPXBZBKACQDL-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C(=O)O)ONC(=O)OCC1=CC=CC=C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.